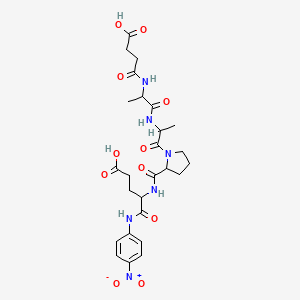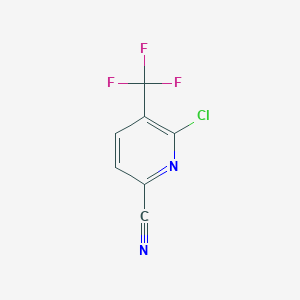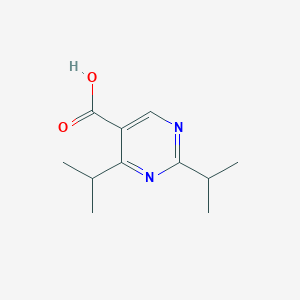
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is a chromogenic substrate used in various biochemical assays. It is a synthetic peptide that includes succinyl (Suc), alanine (Ala), proline (Pro), glutamic acid (Glu), and para-nitroaniline (pNA). This compound is particularly useful in evaluating the activity of specific enzymes, such as peptidylprolyl isomerases and elastases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA undergoes several types of chemical reactions:
Hydrolysis: The peptide bond can be hydrolyzed by specific enzymes, releasing para-nitroaniline.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Hydrolysis: Enzymes such as elastase and peptidylprolyl isomerases are used under physiological conditions (pH 7.4, 37°C).
Oxidation and Reduction: Standard redox reagents can be used, but specific conditions depend on the desired reaction.
Major Products
Scientific Research Applications
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is widely used in scientific research:
Chemistry: As a substrate in enzyme kinetics studies to measure the activity of specific enzymes.
Biology: In cell-based assays to study enzyme function and regulation.
Medicine: In drug discovery to screen for inhibitors of target enzymes.
Industry: In quality control processes to ensure the activity of enzyme preparations
Mechanism of Action
The compound acts as a substrate for specific enzymes. When these enzymes catalyze the hydrolysis of the peptide bond, para-nitroaniline is released. This release can be quantitatively measured by its absorbance at 400-410 nm, providing a direct measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Glu-Pro-Phe-pNA: Another chromogenic substrate used for similar purposes.
Suc-Ala-Ala-Pro-Phe-pNA: Used as a substrate for elastase and other proteases
Uniqueness
Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA is unique due to its specific sequence, which makes it a suitable substrate for a distinct set of enzymes. Its ability to release para-nitroaniline upon hydrolysis allows for easy and accurate measurement of enzyme activity .
Properties
Molecular Formula |
C26H34N6O11 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
4-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37) |
InChI Key |
YZDFMSJNAHKTFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)



![Methyl 15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12095349.png)
![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)
![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)

![(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine](/img/structure/B12095388.png)

